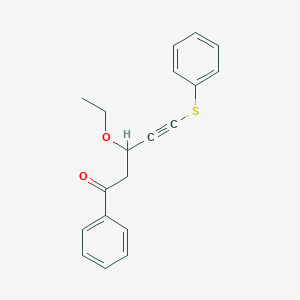
4-Pentyn-1-one, 3-ethoxy-1-phenyl-5-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentin-1-ona, 3-etoxi-1-fenil-5-(feniltio)- es un compuesto orgánico con la fórmula molecular C19H18O2S. Este compuesto se caracteriza por la presencia de un triple enlace carbono-carbono (alquino), un grupo etoxi, un grupo fenilo y un grupo feniltio. Es un compuesto versátil que se utiliza en diversas reacciones químicas y tiene aplicaciones en la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Pentin-1-ona, 3-etoxi-1-fenil-5-(feniltio)- normalmente implica la reacción de materiales de partida apropiados en condiciones controladas. Un método común implica la reacción de 4-pentin-1-ol con sulfuro de etilfenilo en presencia de una base como el hidruro de sodio. La reacción se lleva a cabo en una atmósfera inerte, típicamente bajo nitrógeno o argón, para evitar la oxidación .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Pentin-1-ona, 3-etoxi-1-fenil-5-(feniltio)- experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo alquino en un alqueno o un alcano.
Sustitución: El grupo feniltio se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: El gas hidrógeno (H2) en presencia de un catalizador de paladio (Pd/C) se utiliza a menudo para reacciones de reducción.
Sustitución: Los reactivos nucleófilos como el metóxido de sodio (NaOCH3) se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alquenos o alcanos.
Sustitución: Formación de nuevos compuestos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
4-Pentin-1-ona, 3-etoxi-1-fenil-5-(feniltio)- tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis orgánica y en la preparación de moléculas complejas.
Biología: Investigado por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como precursor en la síntesis de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-Pentin-1-ona, 3-etoxi-1-fenil-5-(feniltio)- implica su interacción con objetivos moleculares específicos y vías. El grupo alquino puede sufrir reacciones de cicloadición, formando compuestos cíclicos. El grupo feniltio puede participar en reacciones de sustitución nucleófila, lo que lleva a la formación de nuevos compuestos. Estas interacciones pueden modular varios procesos biológicos y químicos .
Comparación Con Compuestos Similares
Compuestos Similares
4-Pentin-1-ol: Un alcohol alquino utilizado en aplicaciones sintéticas similares.
3-Butin-1-ol: Otro alcohol alquino con reactividad similar.
5-Hexin-1-ol: Un alcohol alquino de cadena más larga con propiedades comparables.
Unicidad
4-Pentin-1-ona, 3-etoxi-1-fenil-5-(feniltio)- es único debido a la presencia de un grupo etoxi y un grupo feniltio, que proporcionan una reactividad y versatilidad distintas en las reacciones químicas. Esta combinación de grupos funcionales permite una amplia gama de aplicaciones sintéticas y posibles actividades biológicas .
Propiedades
Número CAS |
163189-60-4 |
|---|---|
Fórmula molecular |
C19H18O2S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
3-ethoxy-1-phenyl-5-phenylsulfanylpent-4-yn-1-one |
InChI |
InChI=1S/C19H18O2S/c1-2-21-17(13-14-22-18-11-7-4-8-12-18)15-19(20)16-9-5-3-6-10-16/h3-12,17H,2,15H2,1H3 |
Clave InChI |
CYOMCXDKSUCQAJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(=O)C1=CC=CC=C1)C#CSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


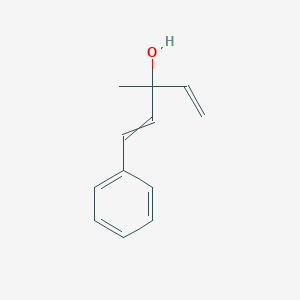

![3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)](/img/structure/B12569600.png)
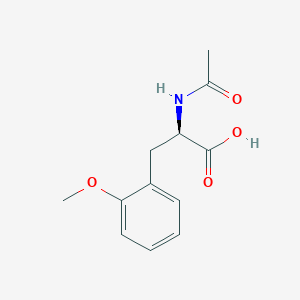
![2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12569612.png)
![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)
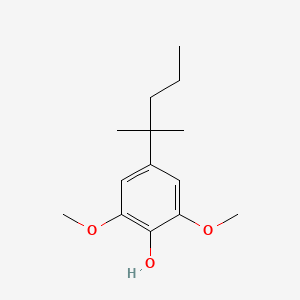
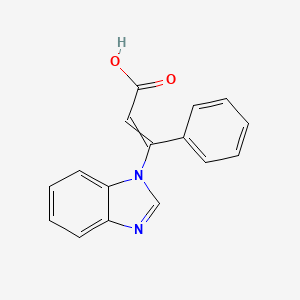
![[(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol](/img/structure/B12569636.png)
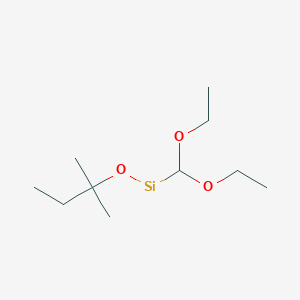
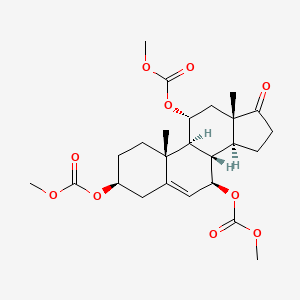
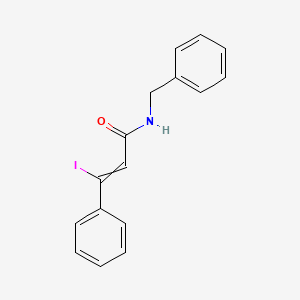
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)
![[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12569675.png)
